molecular formula C15H14N4O2 B11518395 [(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]propanedinitrile

[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]propanedinitrile

Cat. No.: B11518395
M. Wt: 282.30 g/mol
InChI Key: JHFBSMKTBWCZHI-UHFFFAOYSA-N
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Description

2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-5-methyl-1H-pyrazole with 4-methoxybenzaldehyde, followed by the addition of malononitrile under basic conditions. The reaction is usually carried out in an ethanol solvent with ammonium acetate as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for nitrile reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic aromatic substitution reactions.

Major Products

    Oxidation: Formation of 3-keto-5-methyl-1H-pyrazole derivatives.

    Reduction: Formation of 2-[(3-amino-5-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]propanediamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups may play a role in binding to active sites, while the aromatic rings provide structural stability and facilitate interactions with hydrophobic regions of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methyl-1H-pyrazole: Shares the pyrazole core structure and hydroxyl group.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group.

    Malononitrile: Features the nitrile groups.

Uniqueness

2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-[(4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile

InChI

InChI=1S/C15H14N4O2/c1-9-13(15(20)19-18-9)14(11(7-16)8-17)10-3-5-12(21-2)6-4-10/h3-6,11,14H,1-2H3,(H2,18,19,20)

InChI Key

JHFBSMKTBWCZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC)C(C#N)C#N

Origin of Product

United States

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